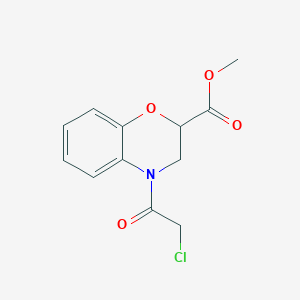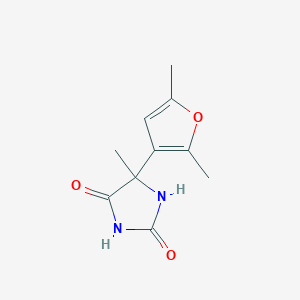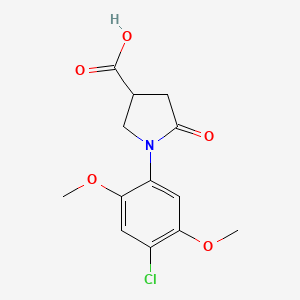![molecular formula C18H18ClNO2 B1438160 (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone CAS No. 946759-28-0](/img/structure/B1438160.png)
(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone
Descripción general
Descripción
“(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone” is a specialty product used for proteomics research . It has a molecular formula of C18H18ClNO2 and a molecular weight of 315.8 .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone” can be represented by the SMILES notation:C1CC(CNC1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl . This notation represents the structure of the molecule in terms of the atoms (C for carbon, N for nitrogen, O for oxygen, Cl for chlorine) and their connectivity.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis :
- The crystal structure of an adduct related to this compound has been analyzed, revealing specific dihedral angles between the benzene ring and two piperidine rings. This structural information is critical for understanding molecular interactions and properties (Revathi et al., 2015).
Antitubercular Activities :
- A series of compounds including variants of this molecule have been synthesized and tested for their antitubercular activity. This research is vital for developing new treatments for tuberculosis (Bisht et al., 2010).
Spectroscopic and Molecular Docking Studies :
- The molecular structure and antimicrobial activity of a related compound have been studied, incorporating spectroscopic and quantum chemical approaches. This helps in understanding the molecule's potential in antimicrobial applications (Sivakumar et al., 2021).
Thermal and Optical Properties :
- Research on similar compounds includes investigations into their thermal and optical properties, contributing to our knowledge of material science and potential applications in various technologies (Karthik et al., 2021).
Impurity Analysis in Pharmaceutical Products :
- Studies have identified impurities related to this compound in pharmaceutical products, highlighting the importance of quality control in drug manufacturing (Liu et al., 2020).
Antiinflammatory and Antibacterial Agents :
- The compound has been incorporated in the synthesis of derivatives with potential antiinflammatory and antibacterial properties, showcasing its relevance in medicinal chemistry (Ravula et al., 2016).
Synthesis and Characterization in Chemistry :
- Various studies focus on the synthesis and characterization of this compound, contributing to the field of organic synthesis and chemical engineering (Lakshminarayana et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-piperidin-3-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-7-3-13(4-8-15)18(21)14-5-9-16(10-6-14)22-17-2-1-11-20-12-17/h3-10,17,20H,1-2,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTGNCXIULQFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202821 | |
| Record name | Methanone, (4-chlorophenyl)[4-(3-piperidinyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone | |
CAS RN |
946759-28-0 | |
| Record name | Methanone, (4-chlorophenyl)[4-(3-piperidinyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-chlorophenyl)[4-(3-piperidinyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)
![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)
![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride](/img/structure/B1438094.png)


![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)